5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine
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Overview
Description
5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine is a chemical compound that has been studied for its potential therapeutic significance . It has been found to play a crucial role in numerous disease conditions .
Synthesis Analysis
The synthesis of 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine involves alkylation reactions under phase transfer catalysis conditions . The systematic optimization of the molecules has resulted in the identification of compounds with nanomolar inhibitory activity .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine has been elucidated on the basis of different spectral data, X-Ray diffraction, and theoretical study using the DFT method .Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine include the reaction with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) which allows the isolation of the expected regioisomers compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine have been refined by the incorporation of solubilizing groups .Scientific Research Applications
Pharmacological Applications
Compounds with a tri- and tetra-substituted imidazole scaffold, related to "5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine", are recognized for their selective inhibition of the p38 mitogen-activated protein (MAP) kinase. This enzyme is crucial for the release of proinflammatory cytokines. Selective inhibitors are sought for their potential therapeutic applications in reducing inflammation. The design, synthesis, and activity studies of these compounds have been extensively reviewed, with a focus on crystal structures of p38 in complex with small organic ligands, demonstrating the importance of the imidazole scaffold in achieving high binding selectivity and potency (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Applications in Organic Synthesis and Catalysis
The versatility of heterocyclic N-oxide derivatives, including those synthesized from imidazole, highlights their significance in organic synthesis, catalysis, and medicinal applications. These compounds have shown potential in forming metal complexes, designing catalysts for asymmetric synthesis, and offering medicinal benefits such as anticancer and anti-inflammatory activities. The significance of heterocyclic N-oxide motifs in drug development underscores the broad utility of imidazole derivatives in advanced chemistry and pharmacology (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Contributions to Medicinal Chemistry
The imidazo[1,2-b]pyridazine scaffold, closely related to "5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine", serves as a crucial heterocyclic nucleus in medicinal chemistry. This framework has yielded a variety of bioactive molecules, such as the successful kinase inhibitor ponatinib. The review of structure-activity relationships (SAR) related to this scaffold offers insights into developing novel compounds with enhanced pharmacokinetics profiles and efficacy (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).
Future Directions
properties
IUPAC Name |
5-bromo-2-chloro-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIZMXNWASRUGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine |
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